![molecular formula C17H19N3O2 B2714738 N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide CAS No. 1355884-82-0](/img/structure/B2714738.png)
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that play a critical role in gene transcription, and their dysregulation has been linked to several diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide targets the bromodomain of BET proteins, which is responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting this recognition, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide prevents BET proteins from binding to chromatin and regulating gene transcription. This leads to downregulation of genes that are critical for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to decrease the expression of genes that are critical for cancer cell growth and survival, such as MYC and BCL2. In inflammation, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide is its specificity for BET proteins, which minimizes off-target effects. Additionally, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide. One area of interest is the development of combination therapies that include N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide, such as with chemotherapy or radiation therapy. Additionally, there is interest in developing N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential future direction is the development of more potent BET inhibitors that could be used in combination with N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide to further enhance its efficacy.
Synthesemethoden
The synthesis of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide involves a multi-step process that starts with the reaction of 4-cyanooxan-4-ylamine with 1H-indole-3-carboxaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is then coupled with 3-bromopropionyl chloride to form N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been extensively studied in preclinical models of cancer and inflammation. In cancer, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer. Additionally, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
In inflammation, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-indol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-13-17(7-11-22-12-8-17)19-16(21)6-10-20-9-5-14-3-1-2-4-15(14)20/h1-5,9H,6-8,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFLEQOYBEUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.